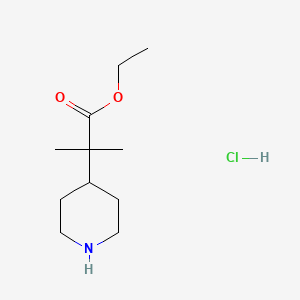

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride

Descripción

Historical Context and Classification

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a piperidine-derived compound first synthesized in the late 20th century as part of efforts to explore structurally diverse heterocycles for pharmaceutical applications. Piperidine, a six-membered amine ring, has been a cornerstone in drug discovery due to its conformational flexibility and ability to mimic natural alkaloids. This compound belongs to the class of piperidine carboxylate esters, which are frequently utilized as intermediates in synthesizing analgesics, antipsychotics, and antiviral agents. Its development aligns with broader trends in medicinal chemistry to optimize pharmacokinetic properties through ester prodrug strategies.

Significance in Organic and Medicinal Chemistry

The compound’s piperidine core enables interactions with biological targets such as G-protein-coupled receptors and ion channels, making it a valuable scaffold in drug design. Its ethyl ester moiety enhances lipophilicity, facilitating blood-brain barrier penetration—a critical feature for central nervous system-targeted therapeutics. Recent studies highlight its role as a precursor in synthesizing thromboxane A2 inhibitors and prostaglandin antagonists, which are pivotal in managing inflammatory and thrombotic disorders. Additionally, its structural similarity to solenopsin alkaloids underscores potential insecticidal applications.

Table 1: Key Applications in Drug Development

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is This compound . Alternative designations include:

CAS Registry Number (243836-26-2)

The compound is uniquely identified by the CAS Registry Number 243836-26-2 , which is cataloged across major chemical databases, including PubChem and ChemSpider. This identifier ensures unambiguous referencing in regulatory and research contexts.

Chemical Abstracts Indexing

Per Chemical Abstracts Service (CAS) policies, the compound is indexed under:

Propiedades

IUPAC Name |

ethyl 2-methyl-2-piperidin-4-ylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJQEJZIJAXDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Esterification and Substituted Amino Acid Derivatives

One of the prevalent methods involves the esterification of methyl-substituted amino acids followed by amination to introduce the piperidine ring. This approach is based on the classical esterification of suitable amino acids or their derivatives, followed by nucleophilic substitution or cyclization to incorporate the piperidine group.

- Starting from methyl-substituted amino acids, such as methyl-2-aminobutanoic acid derivatives.

- Esterification is achieved via Fischer esterification using ethanol and catalytic acid (e.g., sulfuric acid).

- The amino group is then reacted with piperidine derivatives under reductive amination or nucleophilic substitution conditions.

Nucleophilic Substitution on Activated Esters

Another efficient route involves preparing an activated ester intermediate, such as an acyl chloride or an anhydride, which then reacts with piperidine to form the amino-functionalized ester.

- Conversion of ethyl 2-methyl-2-oxobutanoate to its acyl chloride using thionyl chloride or oxalyl chloride.

- Nucleophilic attack by piperidine on the acyl chloride to produce the corresponding amide.

- Hydrolysis or transesterification to obtain the ester with the piperidinyl substituent.

Multi-step Synthesis via Intermediate Formation

A more complex but controlled approach involves synthesizing intermediate compounds such as 2-methyl-2-(piperidin-4-yl)propanoic acid derivatives, followed by esterification.

- Synthesis of the piperidinyl intermediate through cyclization of 4-piperidone derivatives with methyl-substituted precursors.

- Conversion to acid chloride or ester intermediates.

- Esterification using alcohols (ethanol) under catalytic conditions.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

- This approach is detailed in patent literature, emphasizing the importance of intermediate purity and reaction control to achieve high yields and selectivity.

Hydrochloride Salt Formation

The final step involves converting the free base ester into its hydrochloride salt to enhance stability and solubility.

- Dissolving the ester in anhydrous ethanol or methanol.

- Adding anhydrous hydrogen chloride gas or hydrochloric acid solution.

- Stirring under controlled temperature (0–5°C) to precipitate the hydrochloride salt.

- Filtration and drying under vacuum.

- The salt formation process is straightforward and commonly employed in pharmaceutical manufacturing to improve compound stability.

Research Findings and Considerations

Reaction Optimization: Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yields and purity. For example, esterification is optimized at reflux temperatures with catalytic acids, while salt formation is best performed at low temperatures to prevent decomposition.

Intermediate Purity: The synthesis of intermediates like piperidinyl derivatives requires purification steps such as recrystallization or chromatography to prevent impurities from affecting final product quality.

Scale-up Challenges: Handling hazardous reagents like acyl chlorides and hydrogen chloride gas necessitates safety measures, but these methods are scalable with proper equipment.

Environmental and Safety Aspects: Use of greener solvents and minimizing hazardous reagents are ongoing research areas to improve sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Oxidation: Produces carboxylic acids or ketones.

- Reduction: Converts esters into alcohols.

- Substitution Reactions: Modifies the piperidine ring with other functional groups .

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Properties: Exhibits significant activity against various pathogens, making it a candidate for therapeutic applications .

- Analgesic and Anti-inflammatory Effects: Research indicates that piperidine derivatives can alleviate pain and inflammation, positioning this compound as a precursor in drug development .

Biological Activity Table:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of pathogens | |

| Analgesic | Potential pain relief | |

| Anti-inflammatory | Reduces inflammation |

Industrial Applications

This compound is utilized in several industrial sectors:

- Pharmaceuticals: As an intermediate in drug synthesis.

- Agrochemicals: Employed in the production of pesticides and herbicides.

- Dyes and Specialty Chemicals: Used in creating colorants and other industrial chemicals .

Case Studies

- Antimicrobial Study: In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Analgesic Research: A study on piperidine derivatives showed that this compound could significantly reduce pain responses in animal models, supporting its application in pain management therapies .

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

- CAS: Not explicitly provided, but referenced in synthesis protocols .

- Molecular formula: C₉H₁₇NO₂ (neutral form).

- Key differences: Lacks the methyl branch on the propanoate chain and the hydrochloride salt.

- Physicochemical properties :

- Applications : Intermediate in peptide modifications and receptor-targeting ligands .

Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride

- CAS : 1630907-26-4 .

- Molecular formula: C₁₀H₂₀ClNO₂.

- Key differences: Methyl group on the piperidine ring (position 3) instead of the propanoate chain.

- Physicochemical properties: Molecular weight: 221.72 g/mol (identical to the target compound due to similar substituents).

- Applications : Used in chiral synthesis and as a precursor for antipsychotic drug candidates .

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride

- CAS : 1391077-87-4 .

- Molecular formula: C₁₂H₁₈ClNO₄S.

- Key differences : Contains a methanesulfonylphenyl group instead of piperidine, introducing sulfonic acid functionality.

- Physicochemical properties :

- Applications : Intermediate in anti-inflammatory and kinase inhibitor development .

Physicochemical and Pharmacokinetic Comparison Table

Actividad Biológica

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride, a compound characterized by its unique piperidine structure and ethyl ester functional group, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H22ClNO2

- Molecular Weight : Approximately 235.76 g/mol

- CAS Number : 243836-26-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine ring can engage with specific receptors or enzymes, modulating their activity. The ester group may undergo hydrolysis, releasing the active piperidine derivative, which then binds to target proteins or influences biochemical pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. In vitro studies have shown that the compound can inhibit the growth of various pathogens, making it a candidate for further investigation in therapeutic applications.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are known for their analgesic and anti-inflammatory effects. This compound has been studied as a precursor in the synthesis of pharmaceutical agents aimed at treating pain and inflammation.

Study on Pyroptosis Inhibition

A recent study evaluated the compound's ability to prevent pyroptosis, a form of programmed cell death associated with inflammation. The results indicated that at a concentration of 10 µM, this compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4% .

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |

|---|---|---|

| 10 | 24.9 | 19.4 |

| 50 | 29.1 | Not reported |

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of related compounds revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, derivatives with specific substitutions showed enhanced inhibitory effects against targeted enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 2-methyl-2-(piperidin-4-YL)propanoate | Moderate analgesic properties | Lacks the ethyl ester group |

| Ethyl 2-methyl-2-(4-methylpyridin-2-YL)propanoate | Antimicrobial activity | Different pyridine substitution |

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride?

The synthesis typically involves multi-step reactions, including catalytic hydrogenation and acid-mediated salt formation. For example, intermediates can be hydrogenated using Pd/C under 40 psi H₂ in ethanol, followed by purification via silica gel chromatography . Final hydrochloridation is achieved by treating the free base with HCl in ethyl acetate, yielding the hydrochloride salt . NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structure and purity, with chemical shifts and fragmentation patterns compared to reference data .

Q. How should researchers handle and store this compound to ensure stability?

Safety data sheets (SDS) recommend storing the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling. Engineering controls (e.g., fume hoods) and emergency showers/eye wash stations must be accessible .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assign peaks to confirm the piperidine ring, ester group, and methyl substituents. For example, piperidine protons typically appear at δ 2.5–3.5 ppm in CDCl₃ .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H⁺] = calculated for C₁₂H₂₃ClNO₂) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

Microwave-assisted synthesis (e.g., 120°C, 30 min) improves coupling reactions between boronic esters and aryl halides, achieving ~72% yield compared to traditional heating . Catalyst choice (e.g., Pd(dppf)Cl₂) and degassing with argon minimize side reactions . Adjusting solvent polarity (e.g., DMF vs. THF) can enhance solubility of intermediates .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

Discrepancies in NMR/IR/MS data may arise from residual solvents, diastereomers, or tautomers. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidine CH₂ groups) .

- X-ray crystallography : Provides definitive stereochemical assignment for chiral centers .

- Isotopic labeling : Traces unexpected fragmentation pathways in MS .

Q. How can researchers assess the compound’s potential pharmacological activity?

- In vitro assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .

- Molecular docking : Predict interactions with targets (e.g., enzymes) using software like AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.